molecular formula C24H23N3O3S2 B3294392 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 886947-76-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B3294392
CAS RN: 886947-76-8
M. Wt: 465.6 g/mol
InChI Key: DOSMKVSDVUZRLZ-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . This type of structure is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethylsulfonyl group, and a pyridin-3-ylmethyl group . These groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, given the known activities of other benzothiazole derivatives . Additionally, further studies could explore its physical and chemical properties, and how these might be influenced by modifications to its structure.

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-32(29,30)20-9-5-8-19(13-20)23(28)27(15-18-7-6-10-25-14-18)24-26-21-11-16(2)17(3)12-22(21)31-24/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSMKVSDVUZRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
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N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 3
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 4
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N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 5
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 6
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N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

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